molecular formula C11H11N5O4S B14706941 Methyl 5-methyl-3-(5-nitro-2-furyl)-4-isoxazolyl ketone thiosemicarbazone CAS No. 15154-25-3

Methyl 5-methyl-3-(5-nitro-2-furyl)-4-isoxazolyl ketone thiosemicarbazone

Cat. No.: B14706941
CAS No.: 15154-25-3
M. Wt: 309.30 g/mol
InChI Key: MEBZPTVCYFEIFD-WLRTZDKTSA-N
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Description

Methyl 5-methyl-3-(5-nitro-2-furyl)-4-isoxazolyl ketone thiosemicarbazone is a synthetic organic compound featuring a 5-nitro-2-furyl moiety, an isoxazole ring, and a thiosemicarbazone functional group. The 5-nitro-2-furyl group is a hallmark of nitrofuran derivatives, which are historically associated with antimicrobial and antiparasitic properties. However, structural analogs of this compound have also been implicated in carcinogenicity studies, particularly in rodent models . The thiosemicarbazone moiety is known for its metal-chelating properties, which may influence biological activity, including enzyme inhibition or redox modulation. Synthesis of such compounds typically involves condensation reactions between ketones or aldehydes and thiosemicarbazides under acidic conditions .

Properties

CAS No.

15154-25-3

Molecular Formula

C11H11N5O4S

Molecular Weight

309.30 g/mol

IUPAC Name

[(E)-1-[5-methyl-3-(5-nitrofuran-2-yl)-1,2-oxazol-4-yl]ethylideneamino]thiourea

InChI

InChI=1S/C11H11N5O4S/c1-5(13-14-11(12)21)9-6(2)20-15-10(9)7-3-4-8(19-7)16(17)18/h3-4H,1-2H3,(H3,12,14,21)/b13-5+

InChI Key

MEBZPTVCYFEIFD-WLRTZDKTSA-N

Isomeric SMILES

CC1=C(C(=NO1)C2=CC=C(O2)[N+](=O)[O-])/C(=N/NC(=S)N)/C

Canonical SMILES

CC1=C(C(=NO1)C2=CC=C(O2)[N+](=O)[O-])C(=NNC(=S)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methyl-3-(5-nitro-2-furyl)-4-isoxazolyl ketone thiosemicarbazone typically involves multiple steps:

    Formation of the Nitrofuryl Intermediate: The initial step involves the nitration of furan to form 5-nitro-2-furaldehyde.

    Isoxazole Ring Formation: The 5-nitro-2-furaldehyde is then reacted with an appropriate reagent to form the isoxazole ring.

    Ketone Formation: The isoxazole intermediate is further reacted to introduce the ketone group.

    Thiosemicarbazone Formation: Finally, the ketone intermediate is reacted with thiosemicarbazide under acidic or basic conditions to form the desired thiosemicarbazone compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and using catalysts to accelerate the reaction rates.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-3-(5-nitro-2-furyl)-4-isoxazolyl ketone thiosemicarbazone undergoes various chemical reactions, including:

    Oxidation: The nitrofuran ring can be oxidized to form different oxidation products.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Products include various oxidized derivatives of the nitrofuran ring.

    Reduction: The primary product is the corresponding amine derivative.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-methyl-3-(5-nitro-2-furyl)-4-isoxazolyl ketone thiosemicarbazone, also known by the Research Tool Chemical Substances (RTECS) number OB4956000, is a chemical compound with the molecular formula C11H11N5O4SC_{11}H_{11}N_5O_4S and a molecular weight of 309.33 . It is also known as this compound .

Scientific Research Applications

  • Mutagenicity Studies: this compound has been identified as a mutagen . Mutation data has been generated using Escherichia coli bacteria as a test system, with a dose of 10 mg/L, indicating its potential to induce mutations .

While the provided search results offer limited information regarding specific applications, they do highlight the mutagenic properties of the compound . Further research is needed to explore its full range of applications across various scientific domains. Other applications may exist, given that many nitrofurans are disinfectants and antiseptics .

Related Compounds

  • Methyl 5-methyl-3-(5-nitro-2-furyl)-4-isoxazolyl ketone: This related compound, with CAS registry number 15154-19-5 and RTECS number OB4954000, also demonstrates mutagenic activity .
  • Chloromethyl 5-nitro-2-furyl ketone: This compound is a disinfectant and antiseptic and is also useful as an intermediate in the preparation of other nitrofuran compounds . It can be created by bringing together bromomethyl 5-nitro-2-furyl ketone and concentrated hydrochloric acid .

Mechanism of Action

The mechanism of action of Methyl 5-methyl-3-(5-nitro-2-furyl)-4-isoxazolyl ketone thiosemicarbazone involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes and proteins, disrupting their normal function.

    Pathways Involved: It may interfere with cellular pathways such as DNA synthesis and repair, leading to cell death in microbial or cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound shares structural similarities with other nitrofuran derivatives and thiosemicarbazones. Key comparisons include:

Compound Key Functional Groups Reported Biological Activity Reference
N-[4-(5-Nitro-2-furyl)-2-thiazolyl]formamide 5-nitro-2-furyl, thiazole, formamide Potent urinary bladder carcinogen in rats; induces renal pelvis carcinomas and hyperplasia
N-[4-(5-Nitro-2-furyl)-2-thiazolyl]acetamide 5-nitro-2-furyl, thiazole, acetamide Carcinogenic in mammary glands, salivary glands, and lungs in rats; transplantable tumors
Formic acid 2-[4-(5-nitro-2-furyl)-2-thiazolyl]hydrazide 5-nitro-2-furyl, thiazole, hydrazide Induces gastric, lung, and mammary tumors in mice; leukemogenic
5-Acetamido-3-(5-nitro-2-furyl)-6H-1,2,4-oxadiazine 5-nitro-2-furyl, oxadiazine, acetamide Causes hemangioendotheliosarcomas in liver, mesentery, and lungs in rats
5-Nitro-1H-indole-2,3-dione-3-N-(4H-methylphenyl)thiosemicarbazones 5-nitroindole, thiosemicarbazone Antimicrobial activity against E. coli and S. aureus; moderate antifungal properties

Key Findings

Carcinogenicity: The compound’s 5-nitro-2-furyl group is a common feature in potent carcinogens like N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide, which induces urinary bladder carcinomas in rats within 9–12 weeks . In contrast, 5-acetamido-3-(5-nitro-2-furyl)-6H-1,2,4-oxadiazine targets vascular tissues, causing hemangioendotheliosarcomas in the liver and mesentery .

Antimicrobial Activity: Thiosemicarbazones with nitro groups, such as 5-nitroindole-derived thiosemicarbazones, exhibit antibacterial activity against E. coli and S. aureus (MIC values: 12.5–50 µg/mL) .

Tissue Specificity: Substituents on the heterocyclic core dictate organotropism. For example:

  • Thiazole derivatives (e.g., N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide) target urinary bladder epithelium .
  • Oxadiazine derivatives (e.g., 5-acetamido-3-(5-nitro-2-furyl)-6H-1,2,4-oxadiazine) induce vascular tumors .
    • The isoxazole ring in the compound may confer distinct metabolic stability or reactivity compared to thiazole or oxadiazine analogs.

Biological Activity

Methyl 5-methyl-3-(5-nitro-2-furyl)-4-isoxazolyl ketone thiosemicarbazone, a derivative of thiosemicarbazone, has garnered attention due to its diverse biological activities. This compound is characterized by its unique structure, which includes a thiosemicarbazone moiety that has been associated with various pharmacological properties. This article provides a comprehensive overview of the biological activity of this compound, including its antimicrobial, antitumor, and mutagenic properties.

Chemical Structure and Properties

  • Chemical Formula : C11H11N5O4S
  • Molecular Weight : 309.33 g/mol
  • CAS Registry Number : 15154-25-3

The compound's structure allows it to interact with biological systems effectively, potentially leading to significant therapeutic applications.

Antimicrobial Activity

Thiosemicarbazones, including this compound, have shown promising antimicrobial properties. Research indicates that derivatives in this class exhibit activity against various bacterial and fungal strains.

Key Findings:

  • Antibacterial Activity : The compound demonstrates notable antibacterial effects against Escherichia coli and other Gram-negative bacteria. It has been tested with a minimum inhibitory concentration (MIC) ranging from 0.3 to 8.5 µM against certain strains .
  • Antifungal Activity : Studies have reported significant antifungal effects as well, indicating its potential as an antifungal agent .

Antitumor Activity

Thiosemicarbazones are also recognized for their antitumor properties. The mechanism of action often involves the chelation of metal ions essential for cancer cell proliferation.

Case Studies:

  • In Vitro Studies : In laboratory settings, this compound has been shown to inhibit tumor cell growth effectively.
  • Mechanism of Action : The compound's ability to interfere with DNA synthesis and induce apoptosis in cancer cells has been documented in various studies .

Mutagenic Potential

Research indicates that this compound may possess mutagenic properties. A study highlighted its capacity to inhibit phage replication in E. coli, suggesting a potential risk for mutagenicity .

Summary of Biological Activities

Activity TypeObservationsReferences
AntibacterialEffective against E. coli, MIC 0.3 - 8.5 µM
AntifungalSignificant activity against fungal strains
AntitumorInhibits tumor cell growth; induces apoptosis
MutagenicInhibits phage replication in E. coli

Q & A

Q. What are the optimal synthetic routes for Methyl 5-methyl-3-(5-nitro-2-furyl)-4-isoxazolyl ketone thiosemicarbazone, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via condensation of the corresponding ketone with thiosemicarbazide under acidic conditions. A typical procedure involves refluxing equimolar amounts of the aldehyde/ketone precursor and thiosemicarbazide in ethanol with catalytic HCl (0.5–1.0 mol%) at 80°C for 2–4 hours, monitored by TLC . For complex intermediates (e.g., nitro-furyl derivatives), DMF-acetic acid mixtures may enhance solubility during cyclization steps . Optimization includes adjusting solvent polarity (e.g., ethanol vs. DMF), reaction time, and stoichiometry (e.g., excess oxo-compounds to drive reactivity) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :
  • UV-Vis/FTIR : Confirm the presence of nitro (1520–1350 cm⁻¹) and thiosemicarbazone (C=S stretch, ~1250 cm⁻¹) groups .
  • NMR : ¹H/¹³C NMR identifies furyl, isoxazolyl, and thiosemicarbazone proton environments (e.g., NH resonances at δ 9–11 ppm) .
  • HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with ESI-MS ensures purity (>95%) and molecular ion verification .
  • Elemental Analysis : Validate C, H, N, S percentages within ±0.4% of theoretical values .

Q. What in vitro biological screening assays are recommended for initial evaluation of its pharmacological potential?

  • Methodological Answer :
  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations, with IC₅₀ calculations .
  • Enzyme Inhibition : Spectrophotometric assays for COX-2 or urease inhibition, comparing activity to standard inhibitors (e.g., celecoxib) .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationships (SAR) of this compound’s derivatives to enhance target specificity?

  • Methodological Answer :
  • Derivative Synthesis : Modify functional groups (e.g., nitro → amino via reduction; furyl substitution with pyridyl) .
  • Bioactivity Profiling : Compare IC₅₀/MIC values across derivatives to identify critical moieties (e.g., nitro-furyl enhances antimicrobial activity) .
  • Computational Docking : Use AutoDock Vina to predict binding affinities to targets (e.g., bacterial dihydrofolate reductase) and validate via mutagenesis .

Q. What strategies are employed to resolve contradictions in biological activity data across different experimental models?

  • Methodological Answer :
  • Meta-Analysis : Aggregate data from multiple studies (e.g., antimicrobial assays) to identify trends obscured by model-specific variability (e.g., pH-dependent solubility) .
  • Assay Standardization : Replicate conflicting experiments under controlled conditions (fixed inoculum size, serum-free media) .
  • Mechanistic Studies : Use fluorescent probes (e.g., ROS sensors) to determine if discrepancies arise from off-target effects .

Q. What computational approaches complement experimental studies in predicting the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding (e.g., 100 ns trajectories) to assess stability of key hydrogen bonds (e.g., nitro group with active-site residues) .
  • QSAR Modeling : Develop 2D/3D-QSAR models using descriptors like logP, polar surface area, and HOMO/LUMO energies to predict activity cliffs .
  • ADMET Prediction : Use SwissADME to estimate pharmacokinetic properties (e.g., BBB permeability, CYP450 inhibition) .

Q. How to design stability studies under varying conditions to determine degradation pathways?

  • Methodological Answer :
  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (254 nm) for 4–8 weeks .
  • HPLC-MS Monitoring : Track degradation products (e.g., hydrolysis of the thiosemicarbazone moiety to semicarbazide) .
  • Kinetic Analysis : Calculate degradation rate constants (k) and activation energy (Eₐ) via Arrhenius plots .

Q. What advanced spectroscopic methods are used for structural elucidation of complex derivatives?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., isoxazolyl protons) .
  • X-ray Crystallography : Determine absolute configuration and hydrogen-bonding networks; requires high-quality single crystals grown via vapor diffusion (e.g., DMF/ether) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula with <5 ppm mass accuracy (e.g., TOF analyzers) .

Q. Key Parameters for Synthesis Optimization

ParameterTypical RangeImpact on Yield/PurityReference
Reaction SolventEthanol/DMF-AcOHEnhances cyclization
Catalyst (HCl)0.5–1.0 mol%Drives condensation
Reaction Time2–4 hoursBalances completion vs. degradation
Stoichiometry (Aldehyde:Thiosemicarbazide)1:1 to 1:1.2Minimizes byproducts

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